3-Phenylnorbornan-2-amine

概要

説明

3-Phenylnorbornan-2-amine, also known as Camfetamine, is a stimulant drug closely related to the appetite suppressant fencamfamine . It has been sold as a designer drug following the banning of mephedrone and related substituted cathinone derivatives in many countries . It reportedly has slightly stronger stimulant effects than fencamfamine .

Synthesis Analysis

The synthesis of 3-Phenylnorbornan-2-amine has been described in a patent by E. Merck AG . Further details about the synthesis and characterization of this compound can be found in a paper by Kavanagh P, Angelov D, O’Brien J, Power JD, McDermott SD, Talbot B, et al .Molecular Structure Analysis

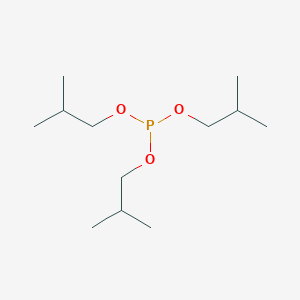

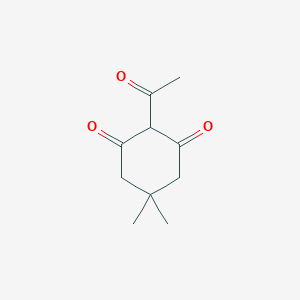

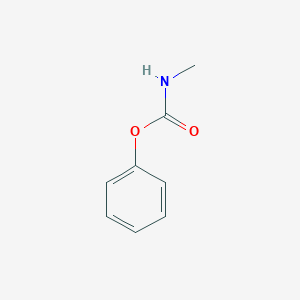

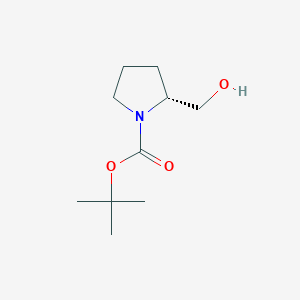

The molecular formula of 3-Phenylnorbornan-2-amine is C13H17N . The average mass is 187.281 Da and the mono-isotopic mass is 187.136093 Da .Chemical Reactions Analysis

Amines, including 3-Phenylnorbornan-2-amine, can undergo a variety of chemical reactions. These include reactions with acyl chlorides and acid anhydrides to form amides, neutralization reactions with strong acids to form ammonium salts, and reactions with nitrous acid .科学的研究の応用

Synthesis and Characterization

3-Phenylnorbornan-2-amine, in its various forms, has been extensively studied for its synthesis and characterization. The compound N-Methyl-3-phenyl-norbornan-2-amine, also known as Camfetamine™, originally developed in the 1960s, exemplifies this focus. Researchers have described its synthesis and the interpretation of its mass spectra (Kavanagh et al., 2013). Similarly, the synthesis of related amines like 2-phenylethylamine has been studied, demonstrating the pharmaceutical potential of these compounds in treating neurological disorders (ChemChemTech, 2023).

Application in Organic Chemistry

The compound has applications in organic chemistry, particularly in bond formation processes. For instance, a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives has been developed, showcasing the versatility of amines in organic syntheses (Ociepa et al., 2018).

Anticancer and Antioxidant Activities

The potential of 3-Phenylnorbornan-2-amine derivatives in medical science is significant, particularly in the realm of anticancer and antioxidant activities. A study on synthesized 3-secondary amine derivatives showed promising results for anti-oxidant activity and cytotoxic activity against breast cancer (Rehan, Al Lami, & Alanee, 2021).

Pharmaceutical Applications

In the pharmaceutical domain, this compound's derivatives have been explored for their binding capabilities, as demonstrated by the formation of inclusion complexes with β-cyclodextrin. Such complexes may increase the stability and targeted transport of the amine in the body, preventing premature degradation by enzymes (ChemChemTech, 2023).

Photoredox Catalysis

The photochemical production of 1-Aminonorbornanes from aminocyclopropanes, which is relevant to 3-Phenylnorbornan-2-amine, has been reported. This process is significant for drug discovery, providing a way to create diverse substitution patterns on a saturated carbocyclic framework (Staveness et al., 2019).

Safety And Hazards

将来の方向性

There is a need for more large-scale studies to confirm and better describe both the extent of 3-Phenylnorbornan-2-amine misuse and possible psychotropic/adverse effects . It has been rediscovered as a recreational drug in 2011, and very little information is still available in the scientific literature on its nature and potential health risks .

特性

IUPAC Name |

3-phenylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESNBFAEPGJCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376206 | |

| Record name | 3-Phenylnorbornan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylnorbornan-2-amine | |

CAS RN |

39550-30-6 | |

| Record name | 3-Phenylnorbornan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)

![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)